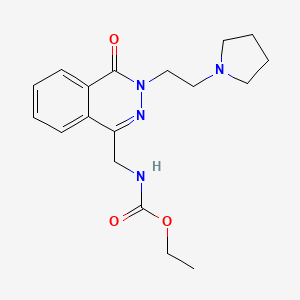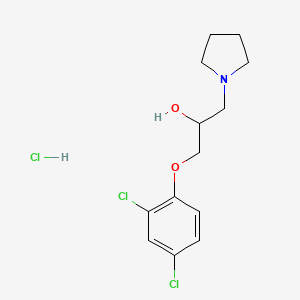![molecular formula C14H12ClF3N4O3 B2567963 5-アセチル-1-(2-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]アミノ}エチル)-2,4(1H,3H)-ピリミジンジオン CAS No. 338399-27-2](/img/structure/B2567963.png)
5-アセチル-1-(2-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]アミノ}エチル)-2,4(1H,3H)-ピリミジンジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione is an intriguing organic compound that demonstrates a unique structure and significant potential in various fields, including chemistry, biology, medicine, and industry. This compound's pyrimidinedione core, combined with its acetyl and aminoethyl groups, imparts specific chemical properties and reactivity patterns that make it a subject of scientific interest.
科学的研究の応用
Chemistry
Catalysis: : Used as ligands in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: : Acts as an intermediate in synthesizing more complex organic molecules.
Biology
Enzyme Inhibition: : Evaluated for its potential to inhibit specific enzymes, owing to its unique molecular structure.
Pharmacology: : Investigated for drug development, especially for targeting diseases with known molecular pathways involving pyrimidine derivatives.
Medicine
Anticancer Research: : Studied for its cytotoxic effects against various cancer cell lines.
Antiviral Research:
Industry
Material Science: : Explored for use in the synthesis of novel polymers and materials with desirable properties like thermal stability and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step processes:
Starting Material Preparation: : Begin with the synthesis of pyrimidinedione core, which can be achieved via cyclization reactions involving appropriate precursors.
Substitution Reaction: : Introduce the aminoethyl group through nucleophilic substitution reactions, where the 2-position of the pyrimidinedione core is targeted.
Aromatic Substitution: : Attach the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety using electrophilic aromatic substitution reactions.
Acetylation: : Finally, acetylate the compound at the 5-position using acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, large-scale production may involve continuous flow synthesis to enhance reaction efficiency and yield. Key aspects include optimizing reaction temperatures, catalysts, and solvent systems to ensure a high-purity product.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.
Reduction: : Reduction reactions can target the pyridinyl or pyrimidinedione rings, leading to various reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in alcohol.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines in basic conditions.
Major Products Formed
Oxidation Products: : Carboxylic acids.
Reduction Products: : Various alcohols or partially reduced aromatic compounds.
Substitution Products: : Halogenated derivatives or compounds with new functional groups attached.
作用機序
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism may involve:
Binding to Active Sites: : Occupying active sites of enzymes, thereby inhibiting their activity.
Pathway Modulation: : Modulating signal transduction pathways involved in cell growth and differentiation, particularly in cancer and viral cells.
類似化合物との比較
Similar Compounds
5-Acetyl-1-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione
5-Acetyl-1-(2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione
5-Acetyl-1-(2-{[3-chloro-4-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione
特性
IUPAC Name |
5-acetyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O3/c1-7(23)9-6-22(13(25)21-12(9)24)3-2-19-11-10(15)4-8(5-20-11)14(16,17)18/h4-6H,2-3H2,1H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRPODITDJNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)
![2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2567883.png)

![5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567885.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2567890.png)
![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

![2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2567893.png)
![4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2567894.png)



![4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2567902.png)
